Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-
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Overview
Description
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of Amino Groups: The amino groups can be introduced by reacting the triazine ring with ammonia or primary amines.
Attachment of the Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions involving suitable benzonitrile derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar structural features.
2,4-diamino-1,3,5-triazine: Another triazine derivative with different amino group positions.
Benzonitrile: A related compound with a simpler structure lacking the triazine ring.
Uniqueness
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile is unique due to its combination of the triazine ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
70743-55-4 |
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Molecular Formula |
C12H14N6 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H14N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-4-8(6-9)7-13/h3-6H,1-2H3,(H4,14,15,16,17) |
InChI Key |
NCLZDLNUFXETQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C#N)N)N)C |
Origin of Product |
United States |
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